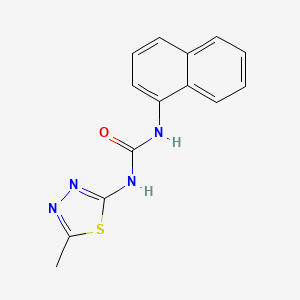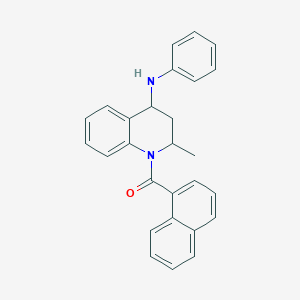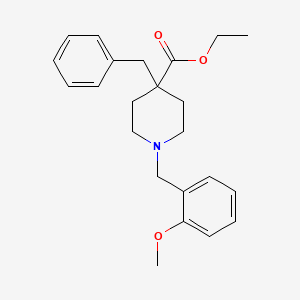
4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Upjohn Laboratories. U-47700 belongs to the family of synthetic opioids known as the benzamide opioids. It has gained popularity in recent years as a recreational drug due to its potency and availability on the internet. However, it is important to note that U-47700 has not been approved for human use by any regulatory agency.
Mechanism of Action
4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide works by binding to the mu-opioid receptor and activating it. This leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the drug's euphoric effects. 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide also has analgesic effects due to its activation of the mu-opioid receptor.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide has been shown to produce a range of biochemical and physiological effects. These include pain relief, sedation, euphoria, respiratory depression, and decreased gastrointestinal motility. It has also been shown to have a high potential for abuse and dependence.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the opioid system and developing new opioid medications. However, its potential for abuse and dependence can make it difficult to use in certain experiments. Additionally, 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide has not been approved for human use, which limits its potential applications.
Future Directions
There are several future directions for research on 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide. One area of interest is the development of new opioid medications that are safer and less addictive than traditional opioids. 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide could be used as a starting point for the development of these medications. Another area of interest is the study of the long-term effects of 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide use on the brain and other organs. This could help to better understand the risks associated with 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide use and inform public health policies. Finally, there is a need for more research on the potential therapeutic uses of 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide, such as for the treatment of pain or addiction.
Synthesis Methods
The synthesis of 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide involves the reaction of 4-chlorobenzoyl chloride with 2,5-dimethylaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-methylbutyryl chloride to yield 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide. The synthesis of 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide is relatively simple and can be accomplished using standard laboratory equipment.
Scientific Research Applications
4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide has been used in scientific research to study its effects on the opioid receptors in the brain. It has been found to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. This makes 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide a useful tool for studying the opioid system and developing new opioid medications.
properties
IUPAC Name |
4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO/c1-13-4-5-15(3)18(11-13)21-19(22)12-14(2)10-16-6-8-17(20)9-7-16/h4-9,11,14H,10,12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPGRJCBWOBCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC(C)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5231526.png)
![3-benzyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231540.png)
![3-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5231545.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5231558.png)


![4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate](/img/structure/B5231570.png)

![1,5-dimethyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5231581.png)
![N-(3-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5231600.png)
![2,2-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}propanamide](/img/structure/B5231604.png)
![N-benzyl-1-(2-cyclohexylethyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5231606.png)